(3,4-Dimethoxyphenethyl)carbamic acid
Description
Properties
CAS No. |
501120-39-4 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethylcarbamic acid |
InChI |
InChI=1S/C11H15NO4/c1-15-9-4-3-8(7-10(9)16-2)5-6-12-11(13)14/h3-4,7,12H,5-6H2,1-2H3,(H,13,14) |
InChI Key |
OYAIUNVTEITARR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Ethyl Chloroformate
One well-documented method involves the reaction of 3,4-dimethoxyphenethylamine with ethyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds through nucleophilic attack of the amine on the chloroformate, forming an ethyl carbamate intermediate, which can be hydrolyzed or further processed to yield the carbamic acid derivative.
- Dissolve 3,4-dimethoxyphenethylamine in dry dichloromethane.
- Cool the solution to approximately -20 °C.
- Add triethylamine (1.5–3.5 equivalents) dropwise.
- Slowly add ethyl chloroformate (1.3–2.5 equivalents) under stirring.
- Reflux the mixture for 4–72 hours.
- Quench the reaction with water, extract with dichloromethane, dry over sodium sulfate, and purify by flash chromatography or recrystallization.
This method yields ethyl (3,4-dimethoxyphenethyl) carbamate with high purity and good yield (around 87%) as a colorless solid.
Direct Carbamic Acid Formation via Carbamoyl Chloride or Carbonate Intermediates
Alternative approaches involve the use of carbamoyl chlorides or carbonates as intermediates. For example, the amine can be reacted with a suitable carbonate derivative to form the carbamate, which upon hydrolysis or deprotection yields the carbamic acid.
Coupling Reactions Using Carbamic Acid Esters
In some synthetic strategies, carbamic acid esters such as tert-butyl carbamates are used as protected intermediates. These esters can be coupled with 3,4-dimethoxyphenethylamine derivatives under basic conditions and then deprotected to yield the free carbamic acid.
Detailed Reaction Conditions and Yields
Research Findings and Analytical Data
- Purity and Yield: The carbamation reactions typically yield products with purities above 95%, confirmed by chromatographic and spectroscopic methods.
- Reaction Monitoring: pH control during workup is critical, especially when isolating carbamic acid derivatives, to avoid decomposition or side reactions.
- Catalysts and Solvents: Use of aprotic solvents like dichloromethane or dimethyl sulfoxide and bases such as triethylamine or potassium carbonate is common to facilitate carbamate formation.
- Deprotection: When carbamate esters are used, acidic deprotection (e.g., trifluoroacetic acid) is employed to obtain the free carbamic acid.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenethyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products typically include amines or alcohols.
Substitution: Substituted carbamates or ureas.
Scientific Research Applications
(3,4-Dimethoxyphenethyl)carbamic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and the preparation of other carbamate derivatives.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenethyl)carbamic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable carbamate linkages with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Findings :
- Electronic Effects : Methoxy groups (electron-donating) enhance aromatic ring stability compared to electron-withdrawing groups like chlorine (3,4-dichlorophenyl analogs) .
- Lipophilicity : The tert-butyl ester derivative (logP ~3.5 estimated) is more lipophilic than the carbamic acid form, influencing membrane permeability and metabolic stability .
- Biological Relevance : Caffeic acid (3,4-dihydroxy substitution) exhibits antioxidant activity, whereas dimethoxy analogs may prioritize synthetic utility over direct bioactivity .
Functional Group Modifications: Carbamic Acid vs. Esters
Carbamic acid derivatives often exist as esters due to the inherent instability of the free acid. Comparisons include:
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